molecular formula C16H16N2O5 B11985697 N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide

N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B11985697
M. Wt: 316.31 g/mol
InChI Key: QDLWMICVZVPKST-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a dimethoxyphenyl group and a nitrobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide typically involves the nitration of 2,4-dimethoxybenzoic acid followed by amide formation. The nitration is achieved using nitric acid in acetic acid, resulting in the selective introduction of a nitro group at the desired position on the benzene ring . The subsequent amide formation involves the reaction of the nitrated product with 4-methylbenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: The major product is N-(2,4-dimethoxyphenyl)-4-methyl-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial proteins . The nitro group plays a crucial role in this inhibitory activity by interacting with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and amide groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O5/c1-10-4-5-11(8-14(10)18(20)21)16(19)17-13-7-6-12(22-2)9-15(13)23-3/h4-9H,1-3H3,(H,17,19)

InChI Key

QDLWMICVZVPKST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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